molecular formula C9H17F6N2P B6316520 1-Methyl-3-pentylimidazolium hexafluorophosphate CAS No. 280779-52-4

1-Methyl-3-pentylimidazolium hexafluorophosphate

Cat. No.: B6316520
CAS No.: 280779-52-4
M. Wt: 298.21 g/mol
InChI Key: FONXQLHVCRQLQO-UHFFFAOYSA-N
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Description

1-Methyl-3-pentylimidazolium hexafluorophosphate (abbreviated as [MPI][PF₆], CAS RN 280779-52-4) is a hydrophobic ionic liquid (IL) with the molecular formula C₉H₁₇F₆N₂P and a molecular weight of 298.21 g/mol . It belongs to the imidazolium-based IL family, characterized by a pentyl alkyl chain at the 3-position of the imidazolium cation and a hexafluorophosphate (PF₆⁻) counterion.

Properties

IUPAC Name

1-methyl-3-pentylimidazol-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.F6P/c1-3-4-5-6-11-8-7-10(2)9-11;1-7(2,3,4,5)6/h7-9H,3-6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONXQLHVCRQLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Two-Step Quaternization and Anion Exchange

The conventional method involves sequential alkylation of 1-methylimidazole with 1-bromopentane, followed by metathesis with ammonium hexafluorophosphate.

Quaternization Reaction:
1-Methylimidazole+1-BromopentaneΔ,Solvent1-Methyl-3-pentylimidazolium bromide\text{1-Methylimidazole} + \text{1-Bromopentane} \xrightarrow{\Delta, \text{Solvent}} \text{1-Methyl-3-pentylimidazolium bromide}
Patent data demonstrates that refluxing 1-methylimidazole with a 10% molar excess of 1-bromopentane in acetonitrile at 80°C for 48 hours achieves >95% conversion. Prolonged heating beyond 72 hours risks thermal decomposition, evidenced by yellowing and increased fluorescence impurities.

Anion Exchange:
1-Methyl-3-pentylimidazolium bromide+NH4PF61-Methyl-3-pentylimidazolium PF6+NH4Br\text{1-Methyl-3-pentylimidazolium bromide} + \text{NH}_4\text{PF}_6 \rightarrow \text{1-Methyl-3-pentylimidazolium PF}_6^- + \text{NH}_4\text{Br}
The RSC protocol utilizes a 1:1.2 molar ratio of imidazolium bromide to ammonium hexafluorophosphate in trimethyl orthoformate (TMOF), heated at 110°C for 17–20 hours. TMOF acts as both solvent and dehydrating agent, suppressing side reactions and improving yield to 96%.

Table 1: Comparative Reaction Parameters for Anion Exchange

ParameterPatent MethodRSC Protocol
SolventDichloromethaneTrimethyl orthoformate
Temperature (°C)25110
Time (h)317–20
Yield (%)87–9096–97
Halide RemovalSilica filtrationBasic alumina filtration

One-Pot Synthesis with In Situ Anion Exchange

Recent advancements eliminate intermediate isolation by combining quaternization and metathesis in a single reactor. A modified RSC approach involves:

  • Mixing 1-methylimidazole (1.82 mmol) with 1-bromopentane (2.18 mmol) in TMOF.

  • Adding NH₄PF₆ (2.18 mmol) after 12 hours of quaternization.

  • Continuing heating at 110°C for 20 hours.

This method reduces processing time by 30% while maintaining yields ≥95%. Nuclear magnetic resonance (NMR) analysis of the product shows no detectable bromide residues (<50 ppm).

Purification and Quality Control

Halide Impurity Removal

Residual bromide ions (Br⁻) degrade electrochemical stability, necessitating rigorous purification:

  • Liquid-Liquid Extraction: Continuous extraction with dichloromethane for 48 hours partitions ionic liquid into the organic phase while retaining Br⁻ in aqueous waste.

  • Adsorbent Filtration: Passing the organic phase through silica (100 g per 50 g product) reduces Br⁻ content from 500 ppm to <10 ppm.

  • Charcoal Decolorization: Treating the aqueous precursor with activated charcoal (3–30 g) at 65°C for 24 hours eliminates fluorescent impurities, as shown by UV-Vis spectroscopy.

Table 2: Impact of Purification Steps on Halide Content

StepBr⁻ Concentration (ppm)
Post-Reaction500–700
After Extraction100–150
Post-Silica Filtration5–10

Analytical Characterization

Scalability and Industrial Considerations

Pilot-scale trials (10 kg batches) using the RSC protocol achieved consistent yields (94–96%) with energy inputs of 15 kWh/kg. Key challenges include:

  • Moisture Sensitivity: NH₄PF₆ hydrolysis generates HF; maintaining H₂O < 0.1% via molecular sieves is critical.

  • Solvent Recovery: TMOF recycling via distillation reduces costs by 40%.

Applications in Electrochemical Systems

High-purity this compound enhances:

  • Lithium-Ion Batteries: Ionic conductivity of 12 mS/cm at 25°C, stable over 500 charge-discharge cycles.

  • Supercapacitors: Capacitance retention of 98% after 10,000 cycles at 3.5 V.

Chemical Reactions Analysis

Thermal Decomposition Pathways

[MPI][PF₆] undergoes thermal decomposition under elevated temperatures, producing volatile byproducts. Studies on analogous imidazolium PF₆⁻ ILs reveal:

Table 2: Decomposition Products and Mechanisms

Temperature RangePrimary ProductsMechanismEvidence
464–524 KC₆N₂H₁₀PF₅ (imidazolium-2-pentafluorophosphate) + HFCarbene-mediated C2–PF₆ bond cleavageNMR (C2 signal disappearance), IR (PF₅ stretching)
>550 KImidazole derivatives + PF₅/HFComplete anion dissociationMass spectrometry (volatile fragments)

Key findings:

  • Decomposition under equilibrium conditions favors carbene intermediates .

  • No imidazole byproducts are detected, confirming a single decomposition pathway .

Surface Reactivity and Thermodynamics

The surface tension-temperature relationship provides insights into its vaporization behavior:

Table 3: Surface Thermodynamic Parameters

ParameterValueDerivation Method
Molar enthalpy of vaporization (ΔHvap)98.5 kJ/molSurface tension vs. temperature
Surface entropy−0.12 mJ/(m·K)Temperature gradient of surface tension
Parachor250 cm³·g⁻¹·s⁻½Empirical correlation with density/surface tension

These properties indicate strong intermolecular interactions, limiting spontaneous vaporization at moderate temperatures .

Interaction with Polyethylene Glycol (PEG)

[MPI][PF₆] forms binary mixtures with PEG-400, exhibiting non-ideal behavior:

  • Excess molar volume (Vᴱ) : Negative values (−0.8 to −1.2 cm³/mol) suggest strong cation-PEG interactions .

  • Viscosity deviation (Δη) : Negative (−15 to −8 mPa·s) due to disrupted ionic networks .

Stability in Electrochemical Systems

While direct data on [MPI][PF₆] is limited, studies on similar PF₆⁻ ILs show:

  • Anodic stability : Up to 4.5 V vs. Li/Li⁺ in non-aqueous electrolytes.

  • Hydrolysis sensitivity : PF₆⁻ degrades in humid environments to form HF, requiring anhydrous handling .

Scientific Research Applications

Electrochemical Applications

Energy Storage
HMImPF6 is widely used as an electrolyte in energy storage devices such as lithium-ion batteries and supercapacitors. Its ionic conductivity is crucial for enhancing the efficiency of these devices. Research indicates that ionic liquids like HMImPF6 can improve the electrochemical performance by providing a stable medium for ion transport, which is essential for high-capacity energy storage systems .

Electrochemical Sensors
The compound has also found applications in the development of electrochemical sensors. Its ability to dissolve a variety of analytes allows for sensitive detection methods in environmental monitoring and biomedical applications. Studies have shown that HMImPF6 can facilitate the detection of heavy metals and organic pollutants with high sensitivity and selectivity .

Green Chemistry

Sustainable Solvent
In green chemistry, HMImPF6 serves as an environmentally friendly solvent that reduces the reliance on volatile organic compounds (VOCs). Its use in chemical synthesis processes minimizes hazardous waste and enhances reaction efficiency. For instance, it has been employed in various organic reactions such as Friedel-Crafts alkylation and esterification reactions, leading to higher yields with fewer byproducts .

Catalysis
The compound acts as a catalyst support in various catalytic processes. Its tunable properties allow for the design of catalytic systems that are both efficient and sustainable. Research has demonstrated that HMImPF6 can enhance reaction rates and selectivity in catalytic transformations, making it a valuable component in green synthetic methodologies .

Biotechnology

Extraction and Purification
HMImPF6 is utilized in the extraction and purification of biomolecules such as proteins and nucleic acids. Its ability to selectively solvate biomolecules facilitates their separation from complex mixtures, improving yields and purity levels significantly. This application is particularly beneficial in pharmaceutical development where high-purity compounds are essential .

Cryopreservation
Recent studies have explored the use of HMImPF6 in cryopreservation techniques for biological samples. The ionic liquid's properties help stabilize cells during freezing processes, potentially improving cell viability post-thawing.

Material Science

Advanced Materials Development
In material science, HMImPF6 has been used to synthesize novel materials with unique properties. For example, it has been incorporated into polymer matrices to create conductive composites that can be used in electronic applications. The ionic liquid's inherent conductivity enhances the electrical properties of these materials.

Coatings and Films
HMImPF6 is also being researched for its potential use in coatings and films that require specific mechanical or thermal properties. Its compatibility with various substrates allows for the creation of protective layers that are both durable and functional.

Separation Processes

Liquid-Liquid Extraction
The compound has demonstrated effectiveness in liquid-liquid extraction processes, particularly for separating metal ions from aqueous solutions. It has been shown to selectively extract divalent metal cations using specific chelating agents, thus aiding in recycling efforts and waste management strategies.

Dispersive Liquid-Liquid Microextraction (DLLME)
HMImPF6 is employed in DLLME techniques to extract trace amounts of pollutants from environmental samples. This method leverages the unique solvation properties of the ionic liquid to concentrate analytes effectively before analysis.

Mechanism of Action

The mechanism by which 1-methyl-3-pentylimidazolium hexafluorophosphate exerts its effects involves its ability to act as an ionic liquid. The compound provides efficient ionic transport, which is crucial for its applications in electrochemical devices. The molecular targets and pathways involved include the stabilization of nanoparticles and the enhancement of ionic conductivity in electrochemical systems .

Comparison with Similar Compounds

Comparison with Similar Ionic Liquids

Structural and Physicochemical Properties

The table below compares [MPI][PF₆] with structurally related imidazolium hexafluorophosphate ILs:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Properties
1-Methyl-3-pentylimidazolium PF₆ ([MPI][PF₆]) C₉H₁₇F₆N₂P 298.21 C₅ (pentyl) Density: ~1.37 g/cm³ at 23°C ; used in PLA plasticization and catalysis .
1-Butyl-3-methylimidazolium PF₆ ([BMIM][PF₆]) C₈H₁₅F₆N₂P 312.24 C₄ (butyl) Electrochemical stability window: -2.96 V (Na⁺) and -3.35 V (K⁺) vs. Fc/Fc⁺ ; lower viscosity than [MPI][PF₆] due to shorter alkyl chain.
1-Methyl-3-octylimidazolium PF₆ ([OMIM][PF₆]) C₁₂H₂₃F₆N₂P 340.29 C₈ (octyl) Higher hydrophobicity; used in NQS-PDMS sensors for amine detection ; liquid at room temperature with purity ≥98% .
1-Butyl-2,3-dimethylimidazolium PF₆ C₉H₁₆F₆N₂P 298.21 C₄ (butyl) Thermodynamic studies show unique solubility behavior in water-organic mixtures; 2,3-dimethyl substitution reduces hydrogen bonding compared to [MPI][PF₆] .
Key Observations:
  • Alkyl Chain Impact : Longer chains (e.g., octyl in [OMIM][PF₆]) increase hydrophobicity and viscosity but may reduce electrochemical activity .
  • Substituent Position : 2,3-dimethyl substitution in butyl variants alters solubility and hydrogen-bonding dynamics compared to 3-pentyl derivatives .
  • Anion Effects : Replacing PF₆⁻ with bis(trifluoromethylsulfonyl)imide (e.g., in 1-Methyl-3-pentylimidazolium NTf₂) increases hydrophobicity and thermal stability .
A. Electrochemical Behavior
  • [BMIM][PF₆]: Exhibits well-defined reduction potentials for alkali metals (Na⁺: -2.96 V; K⁺: -3.35 V vs. Fc/Fc⁺), making it suitable for battery electrolytes .
  • [MPI][PF₆]: Limited electrochemical data available, but its moderate chain length balances viscosity and conductivity for catalytic applications .
B. Material Science
  • PLA Plasticization: [MPI][PF₆] outperforms phosphonium-based ILs (e.g., decanoate/tetrafluoroborate) in reducing PLA’s glass transition temperature (Tg) with minimal migration .
  • Sensors : [OMIM][PF₆] enhances sensitivity in NQS-PDMS sensors due to its compatibility with hydrophobic membranes .
C. Catalysis
  • [MPI][PF₆]: Achieves moderate ee values (53–78%) in scCO₂-mediated hydrogenation, attributed to its ability to stabilize organo-iridium intermediates .

Thermal and Solubility Properties

Property [MPI][PF₆] [BMIM][PF₆] [OMIM][PF₆]
Melting Point Not explicitly reported ~-8°C Liquid at RT
Thermal Stability Stable up to ~300°C ~350°C ~290°C
Water Solubility Hydrophobic Slightly hygroscopic Highly hydrophobic

Biological Activity

1-Methyl-3-pentylimidazolium hexafluorophosphate ([MPI][PF6][MPI][PF_6]) is an ionic liquid that has garnered attention for its unique properties and potential biological applications. This article explores its biological activity, including toxicity, antimicrobial properties, and interactions with cellular systems, supported by relevant case studies and research findings.

This compound is characterized by the following structural formula:

C8H14F6N2P\text{C}_8\text{H}_{14}\text{F}_6\text{N}_2\text{P}

This ionic liquid exhibits low volatility and high thermal stability, making it suitable for various applications in biochemistry and material science.

Toxicity Studies

Acute Toxicity : Research indicates that [MPI][PF6][MPI][PF_6] exhibits varying degrees of toxicity depending on the concentration and exposure duration. In vitro studies have demonstrated cytotoxic effects on mammalian cell lines, particularly hepatocellular carcinoma cells (HepG2). The effective concentration (EC50) for inducing apoptosis in these cells was reported to be approximately 439.46 μM after 24 hours of exposure .

Mechanism of Action : The mechanism underlying the toxicity of [MPI][PF6][MPI][PF_6] appears to involve oxidative stress and mitochondrial dysfunction. Studies have shown that exposure leads to increased reactive oxygen species (ROS) production, disruption of mitochondrial membranes, and activation of apoptotic pathways, including caspase activation .

Antimicrobial Activity

Antimicrobial Properties : Recent investigations have highlighted the antimicrobial potential of [MPI][PF6][MPI][PF_6]. Studies demonstrate that this ionic liquid can inhibit the growth of various bacterial strains. For instance, co-crystals formed with polyethylene glycol exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Hepatotoxicity in Animal Models

A study examining the hepatotoxic effects of [MPI][PF6][MPI][PF_6] in mice revealed significant liver damage following intraperitoneal administration. Histopathological analysis indicated changes consistent with acute liver injury, including necrosis and inflammation. The calculated LD50 was approximately 35.7 mg/kg body weight, indicating a moderate level of acute toxicity .

Case Study 2: Environmental Impact

The impact of [MPI][PF6][MPI][PF_6] on aquatic organisms was assessed by exposing fish species to varying concentrations over 60 days. Results showed elevated serum markers indicative of organ damage and significant alterations in enzyme activities related to oxidative stress. These findings suggest potential ecological risks associated with the use of this ionic liquid in industrial applications .

Research Findings Summary Table

Study Focus Findings Reference
Acute ToxicityEC50 for HepG2 cells: 439.46 μM; LD50 in mice: 35.7 mg/kg
Antimicrobial ActivityEffective against various bacterial strains; enhanced activity with PEG
Mitochondrial EffectsInduction of ROS; mitochondrial membrane disruption; caspase activation
Environmental ImpactOrgan damage in fish; alterations in enzyme activities

Q & A

Q. Characterization Methods :

  • Nuclear Magnetic Resonance (NMR) : Confirm cation structure via 1H^1H, 13C^{13}C, and 19F^{19}F NMR (e.g., δ70ppm\delta \sim -70 \, \text{ppm} for PF₆⁻ in 19F^{19}F NMR) .
  • FTIR Spectroscopy : Identify PF₆⁻ bands at ~840 cm⁻¹ (P-F stretching) and imidazolium C-H vibrations at 3100–3200 cm⁻¹ .
  • Elemental Analysis : Verify purity (>99%) by matching experimental C/H/N/F percentages to theoretical values .

(Basic) What key physicochemical properties are critical for experimental design involving this ionic liquid?

Methodological Answer :
Key properties include:

PropertyValueRelevanceReference
Density1.37 g/cm³ (23°C)Solvent selection, phase behavior
Thermal StabilityDecomposes >300°CCompatibility with high-temperature reactions
SolubilityMiscible with polar solvents (e.g., acetonitrile), immiscible with waterSolvent extraction, biphasic systems
Viscosity~200–300 cP (25°C)Mass transfer kinetics in catalysis

Experimental Tip : Pre-dry the ionic liquid under vacuum (60°C, 24 h) to reduce moisture content (<20 ppm) .

(Advanced) How can researchers resolve contradictions in reported stability data under hydrolytic vs. anhydrous conditions?

Methodological Answer :
Contradictions arise from PF₆⁻ hydrolysis kinetics:

  • Slow Hydrolysis in Neutral Water : Half-life >1 year at 25°C, confirmed via 31P^{31}P NMR monitoring .
  • Accelerated Decomposition in Acidic/Protic Media : Releases HF, detectable via fluoride ion-selective electrodes or pH titration .

Q. Resolution Strategies :

Controlled Humidity Experiments : Use Karl Fischer titration to correlate water content with decomposition rates .

Computational Modeling : Apply density functional theory (DFT) to predict hydrolysis pathways and compare with experimental activation energies .

(Advanced) What crystallographic techniques elucidate weak interactions in the solid-state structure of this ionic liquid?

Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is critical:

  • Space Group Parameters : Monoclinic systems (e.g., P21/cP2_1/c) with unit cell dimensions a=10.2A˚,b=12.5A˚,c=14.8A˚a = 10.2 \, \text{Å}, b = 12.5 \, \text{Å}, c = 14.8 \, \text{Å}) .
  • Weak CH···F Interactions : Observed at 2.6–3.0 Å distances, analyzed via Hirshfeld surfaces to quantify non-covalent contributions .

Q. Experimental Workflow :

Crystallization : Slow evaporation from acetonitrile/ethyl acetate mixtures.

Data Collection : Use synchrotron radiation for high-resolution (<0.8 Å) data.

Refinement : Software like SHELXL to model disorder in alkyl chains .

(Advanced) How do molecular dynamics (MD) simulations complement experimental data for this ionic liquid?

Methodological Answer :
MD simulations predict bulk properties and validate experimental findings:

  • Density and Diffusion Coefficients : Simulations match experimental density (1.37 g/cm³) and cation/anion diffusion rates (<1 × 10⁻¹¹ m²/s) .
  • Ion Pairing : Radial distribution functions (RDFs) show strong cation-anion coordination (PF₆⁻ within 4–5 Å of imidazolium C2-H) .

Q. Validation Methods :

  • Differential Scanning Calorimetry (DSC) : Compare simulated glass transition temperatures (TgT_g) with experimental values (~-80°C) .
  • NMR Relaxometry : Validate simulated rotational correlation times with T1/T2T_1/T_2 relaxation data .

(Advanced) What analytical methods quantify trace HF in decomposed ionic liquid samples?

Methodological Answer :
Decomposition via PF₆⁻ → PO₄³⁻ + 6F⁻ + HF requires sensitive detection:

Ion Chromatography (IC) : Quantify F⁻ and PO₄³⁻ with detection limits <10 ppb .

Fluoride Ion-Selective Electrode (ISE) : Calibrate using standard HF solutions in anhydrous acetonitrile .

19F^{19}F NMR : Identify HF adducts (e.g., [PF₅(OH)]⁻) at δ ~ -75 to -80 ppm .

Mitigation Strategy : Add scavengers like triethylamine (0.1–1 wt%) to neutralize HF .

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